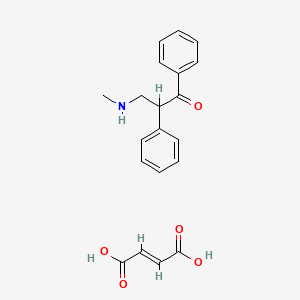
3-(Methylamino)-2-phenylpropiophenone maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-2-phenylpropiophenone maleate is an organic compound that belongs to the class of phenylpropiophenones It is characterized by the presence of a methylamino group attached to the phenylpropiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-phenylpropiophenone maleate typically involves the reaction of 2-phenylpropiophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-2-phenylpropiophenone maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropiophenones.
Scientific Research Applications
3-(Methylamino)-2-phenylpropiophenone maleate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2-phenylpropiophenone maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropiophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-(Amino)-2-phenylpropiophenone: Similar structure but without the methyl group, leading to different chemical properties.
3-(Dimethylamino)-2-phenylpropiophenone: Contains an additional methyl group, which can affect its reactivity and interactions.
Uniqueness
3-(Methylamino)-2-phenylpropiophenone maleate is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40281-12-7 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(methylamino)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H17NO.C4H4O4/c1-17-12-15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14;5-3(6)1-2-4(7)8/h2-11,15,17H,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XVVRVNIDUKODKO-WLHGVMLRSA-N |
Isomeric SMILES |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















